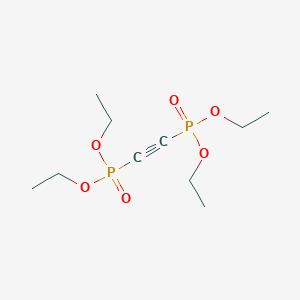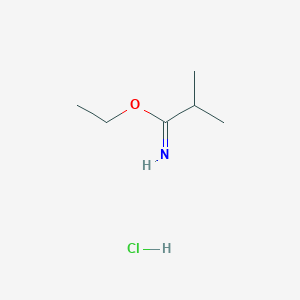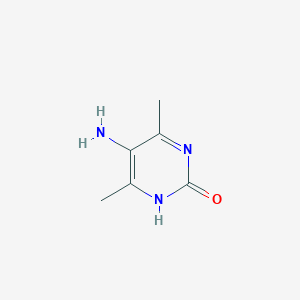
3,5-Dimethylpyridin-2(1H)-one
説明
“3,5-Dimethylpyridin-2(1H)-one” is a chemical compound that is used in scientific research . It is a versatile material with unique properties that make it suitable for various applications, ranging from drug development to catalysis.
Synthesis Analysis
The synthesis of “3,5-Dimethylpyridin-2(1H)-one” involves several steps. A review paper by Sweety Saini et al. discusses novel methods for the synthesis of omeprazole and pharmaceutical impurities of proton pump inhibitors . The process involves the formation of an ester followed by coupling of the ester with the Grignard reagent of 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine .
Molecular Structure Analysis
The molecular structure of “3,5-Dimethylpyridin-2(1H)-one” can be represented by the formula C7H9N . The InChI representation of the molecule is InChI=1S/C7H9N/c1-6-3-7(2)5-8-4-6/h3-5H,1-2H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-Dimethylpyridin-2(1H)-one” include a molecular weight of 107.15 g/mol . The compound has a XLogP3 value of 1.8, indicating its partition coefficient between n-octanol and water . It has no hydrogen bond donor count and one hydrogen bond acceptor count .
科学的研究の応用
Dehydrogenative Coupling and Hydrogallation in Complexes
The complexation of 3,5-dimethylpyridin-2(1H)-one with gallium hydride leads to interesting chemical transformations such as dehydrogenative Ga-Ga coupling and hydrogallation. These reactions produce dinuclear products and hydrogallation products with unique structural characteristics, demonstrating the compound's utility in organometallic chemistry and its potential for creating new materials with specific electronic and structural properties (Nogai & Schmidbaur, 2004).
Nucleotide Base Complexation
Molecular tweezers with active site carboxylic acids, possibly incorporating 3,5-dimethylpyridin-2(1H)-one, show significant complexation behavior with nucleotide bases, differing from simple carboxylic acids. This indicates the compound's potential in biochemical applications, such as molecular recognition and sensor development, due to its ability to form specific interactions with biological molecules (Zimmerman, Wu, & Zeng, 1991).
Luminescent Self-Assembled Heterodinuclear Complexes
The ligand containing 3,5-dimethylpyridin-2(1H)-one units can form strongly luminescent heterodinuclear complexes with lanthanides and zinc ions. These complexes are of interest for their photophysical properties and potential applications in luminescent materials, sensors, and optical devices, highlighting the versatility of 3,5-dimethylpyridin-2(1H)-one in coordination chemistry (Piguet et al., 1996).
Coordination Shifts in Metal Complexes
The coordination of 3,5-dimethylpyridin-2(1H)-one derivatives with metals such as gold(III), palladium(II), and platinum(II) leads to significant shifts in NMR signals. This underlines the compound's utility in the study of metal-organic frameworks and complexes, which are important in catalysis and material science (Pazderski et al., 2010).
Antioxidant Activity of Metal Complexes
Complexes formed with 3,5-dimethylpyridin-2(1H)-one exhibit antioxidant activity, particularly in the context of iron(III) complexes. This points towards potential biomedical applications, where such complexes could be utilized for their therapeutic properties, especially in conditions related to oxidative stress and iron overload (Puglisi et al., 2012).
特性
IUPAC Name |
3,5-dimethyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-6(2)7(9)8-4-5/h3-4H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAZXEKEWCYLEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CNC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20493076 | |
| Record name | 3,5-Dimethylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20493076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylpyridin-2(1H)-one | |
CAS RN |
3718-67-0 | |
| Record name | 3,5-Dimethyl-2-pyridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003718670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20493076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethyl-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIMETHYL-2-PYRIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS31CIE2HA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















